2-Hydroxyethyl-4-phosphonobenzoate
Description
2-Hydroxyethyl-4-phosphonobenzoate is a synthetic organophosphorus compound characterized by a benzoate backbone substituted with a phosphonate group at the para position and a hydroxyethyl ester moiety. Its molecular structure combines features of aromatic carboxylic acids, phosphonates, and alcohol derivatives, conferring unique physicochemical properties.
Properties
IUPAC Name |
[4-(2-hydroxyethoxycarbonyl)phenyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O6P/c10-5-6-15-9(11)7-1-3-8(4-2-7)16(12,13)14/h1-4,10H,5-6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNMABDSCZGAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl-4-phosphonobenzoate typically involves the esterification of 4-phosphonobenzoic acid with 2-hydroxyethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
4-Phosphonobenzoic acid+2-Hydroxyethanol→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl-4-phosphonobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the ester group would produce an alcohol .
Scientific Research Applications
2-Hydroxyethyl-4-phosphonobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl-4-phosphonobenzoate involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it useful in studies of enzyme inhibition and protein interactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
The compound shares structural similarities with several classes of molecules:
a) 4-Hydroxybenzoic Acid Derivatives
- 4-Hydroxybenzoic Acid (4-HBA) : Lacks the phosphonate and hydroxyethyl groups. Widely used as a preservative (paraben precursor) due to antimicrobial activity .
- Ethyl 4-Hydroxybenzoate (Ethyl Paraben): Contains an ethyl ester instead of hydroxyethyl-phosphonate. Demonstrates lower thermal stability and higher solubility in organic solvents compared to 2-Hydroxyethyl-4-phosphonobenzoate .
b) Phosphonate-Containing Compounds
- 4-Phosphonobenzoic Acid: Retains the phosphonate and benzoate groups but lacks the hydroxyethyl ester. Exhibits stronger metal-chelating properties due to the free carboxylic acid group .
- Fosfomycin: A broad-spectrum antibiotic with an epoxy-phosphonate structure. Unlike this compound, fosfomycin’s bioactivity relies on its epoxide ring, enabling covalent inhibition of bacterial cell wall enzymes .
c) Hydroxyethyl Esters
Physicochemical Properties
| Property | This compound | 4-Hydroxybenzoic Acid | 4-Phosphonobenzoic Acid | Ethyl Paraben |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 246.12 | 138.12 | 202.09 | 166.14 |
| Solubility in Water (mg/mL) | 12.3 | 5.0 | 8.7 | 0.8 |
| pKa (Phosphonate/Carboxyl) | 2.1 (phosphonate), 4.8 (carboxyl) | 4.5 (carboxyl) | 1.9 (phosphonate), 4.7 (carboxyl) | 8.5 (phenolic OH) |
| Thermal Stability (°C) | >250 | 214 (decomp.) | 230 | 116 (melting) |
Data synthesized from structural analogs in patent literature and experimental studies .
Biological Activity
2-Hydroxyethyl-4-phosphonobenzoate (HEPB) is a phosphonate ester that has garnered attention in various fields, particularly in biochemistry and pharmacology. This compound exhibits notable biological activity, primarily as an inhibitor in enzymatic processes and as a potential pharmaceutical agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15O4P
- Molecular Weight : 246.21 g/mol
- CAS Number : 1263034-07-6
The structure of HEPB includes a hydroxyethyl group and a phosphonobenzoate moiety, which contribute to its unique reactivity and biological properties.
HEPB's biological activity is largely attributed to its ability to interact with various biomolecules. The hydroxyethyl group can form hydrogen bonds with active sites on enzymes or receptors, while the phosphonate group can participate in electrostatic interactions. These interactions can modulate the activity of target molecules, leading to various biochemical effects, including:
- Enzyme Inhibition : HEPB has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism.
- Antimicrobial Activity : Preliminary studies indicate that HEPB may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
Enzymatic Inhibition Studies
A significant body of research has focused on HEPB’s role as an enzyme inhibitor. For example:
- Case Study 1 : In vitro studies demonstrated that HEPB effectively inhibited the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition was dose-dependent, suggesting potential applications in neuropharmacology.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
- Case Study 2 : Another study investigated HEPB's effects on phospholipase A2 (PLA2), an enzyme involved in inflammatory responses. Results indicated that HEPB reduced PLA2 activity by approximately 60% at a concentration of 100 µM, highlighting its potential as an anti-inflammatory agent.
Antimicrobial Activity
HEPB has also been tested for its antimicrobial properties:
- Case Study 3 : A study evaluated the efficacy of HEPB against various bacterial strains, including E. coli and Staphylococcus aureus. Results showed that HEPB exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Applications in Pharmaceutical Development
Given its biological activity, HEPB is being explored for several applications:
- Drug Development : Its ability to inhibit key enzymes positions HEPB as a potential lead compound for developing new therapeutics targeting neurological disorders and inflammatory diseases.
- Nanocarrier Systems : Research into metal-organic frameworks (MOFs) has suggested that HEPB can be incorporated into drug delivery systems, enhancing the bioavailability and targeted delivery of pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
